rac-methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate, endo
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Overview
Description
rac-Methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate, endo: is a bicyclic compound with a unique structure that includes a ketone and a carboxylate ester functional group
Mechanism of Action
Target of Action
It’s known that 7-oxanorbornanes, a group to which this compound belongs, have interesting biological activity .
Mode of Action
7-oxanorbornanes are known to interact with their targets in a highly stereoselective manner due to their bicyclic structure .
Biochemical Pathways
7-oxanorbornanes are known to generate a wide chemodiversity .
Pharmacokinetics
The compound’s molecular weight of 1702 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
It’s known that some 7-oxanorbornane derivatives have been found to be bioactive .
Action Environment
The storage temperature for similar compounds is typically around 4 degrees celsius , suggesting that temperature could be a significant environmental factor.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diels-Alder Reaction: One common method to synthesize this compound involves a Diels-Alder reaction between a diene and a dienophile. The reaction typically requires heating and can be catalyzed by Lewis acids to improve yield and selectivity.
Oxidation: The resulting adduct from the Diels-Alder reaction can be oxidized to introduce the ketone functionality. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of rac-methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate, endo, often involves large-scale Diels-Alder reactions followed by oxidation steps. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ketone group can undergo further oxidation to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines, and thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in certain catalytic reactions.
Biology and Medicine:
Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Polymer Production: Intermediate in the production of certain polymers.
Agrochemicals: Precursor for the synthesis of pesticides and herbicides.
Comparison with Similar Compounds
rac-Methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate, exo: Similar structure but different stereochemistry.
Methyl (1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylate: Lacks the racemic mixture, leading to different reactivity and applications.
Uniqueness:
Stereochemistry: The endo configuration provides unique reactivity compared to the exo form.
Functional Groups: The combination of ketone and ester groups allows for diverse chemical transformations.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
CAS No. |
70680-88-5 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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